4-Azidopyridine
Overview
Description
4-Azidopyridine is an organic compound with the chemical formula C5H4N3O. It is a derivative of pyridine, and contains a nitrogen atom with three single bonds and an additional nitrogen atom with a single bond and an azide group. This compound is a white crystalline solid with a melting point of around 158°C. It is soluble in water and organic solvents, and is stable under normal conditions.
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
4-Azidopyridine (4-azpy) has been utilized in the synthesis and characterization of various metal(II) pseudohalide complexes. Research by Mautner et al. (2015) involved synthesizing complexes with nickel and cobalt using 4-azpy as a co-ligand. These complexes were characterized using techniques like IR, UV-Vis spectroscopy, and X-ray diffraction, revealing interesting structural and magnetic properties (Mautner et al., 2015).
Luminescence Properties in Zinc(II) Complexes
Another study by Mautner et al. (2015) explored the luminescence properties of zinc(II) complexes derived from this compound. They reported enhanced luminescence emission in these complexes compared to the parent 4-azpy ligand, indicating potential applications in materials science and photophysical studies (Mautner et al., 2015).
Photochemistry of Azidopyridine 1-Oxides
The photochemistry of azidopyridine 1-oxides, including this compound 1-oxide, has been a subject of interest. Crabtree et al. (2008) used techniques like glass and matrix isolation to study these compounds, revealing insights into their triplet nitrene chemistry. This research helps in understanding the photochemical behavior of azidopyridines, which is essential in fields like photochemistry and pharmacology (Crabtree et al., 2008).
Structural and Thermal Characterization in Halogenated Azidopyridines
Azidopyridines with halogen substituents, such as those based on this compound, have been studied for their potential in medicinal chemistry. Mandler et al. (2021) characterized several azidopyridines, demonstrating their utility in Click reactions and diversification through halogen handles. These findings are significant for drug development and biochemical applications (Mandler et al., 2021).
Cyclization to Isoxazolo[4,3-c]pyridines
Stadlbauer et al. (2000) investigated the thermal cyclization of 3-acyl-4-azidopyridines, like 3-acetyl-4-azido-2-pyridones, to isoxazolo[4,3-c]pyridines. Their study highlights the significance of 4-azidopyridines in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures (Stadlbauer et al., 2000).
Photodissociation Studies
Research on the photodissociation of this compound has been conducted by Budyka et al. (2005). They studied the quantum yields of azido group photodissociation in various azides, including this compound, providing valuable insights into the photophysical properties of these compounds. This research is crucial for understanding the behavior of azides under light exposure, relevant in photochemical processes and material sciences (Budyka et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Azidopyridine, also known as 4-Aminopyridine (4-AP), primarily targets voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Mode of Action
This compound acts as a potassium channel blocker . It binds to the open state of the potassium channels, inhibiting their function . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The overall effect is an enhancement of neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking potassium channels, this compound prolongs action potentials, leading to an increased release of neurotransmitters. This enhances the signaling between neurons, which can have various downstream effects depending on the specific neurotransmitters and neurons involved .
Pharmacokinetics
This compound is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of 96% . The half-life of this compound is relatively short, approximately 3-4 hours .
Result of Action
The primary result of this compound’s action is the enhancement of neuronal signaling . This can lead to improvements in various neurological functions, depending on the specific neurons and neurotransmitters involved . For example, this compound has been used to manage some of the symptoms of multiple sclerosis, including improving walking ability .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract. Additionally, the drug’s stability and efficacy can be influenced by temperature
Properties
IUPAC Name |
4-azidopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSJKRDTLONZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462536 | |
Record name | 4-azidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39910-67-3 | |
Record name | 4-azidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azidopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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